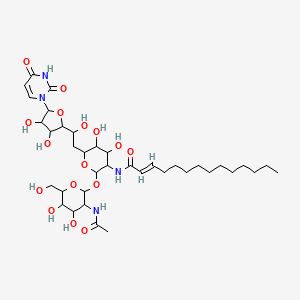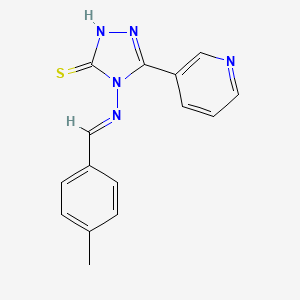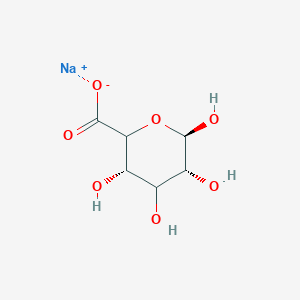![molecular formula C28H21ClN2O4 B12046355 [3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate CAS No. 477728-94-2](/img/structure/B12046355.png)
[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(E)-[[2-(4-Phenylphenoxy)acetyl]hydrazinyliden]methyl]phenyl] 4-Chlorbenzoat ist eine komplexe organische Verbindung, die eine Kombination aus aromatischen Ringen, Hydrazin und Ester-Funktionalitäten aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [3-[(E)-[[2-(4-Phenylphenoxy)acetyl]hydrazinyliden]methyl]phenyl] 4-Chlorbenzoat erfolgt typischerweise in einem mehrstufigen Prozess:
Bildung des Hydrazone-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Phenylphenoxyessigsäure mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden.
Kondensationsreaktion: Das Hydrazone-Zwischenprodukt wird dann unter sauren oder basischen Bedingungen mit 3-Formylphenyl-4-Chlorbenzoat umgesetzt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte Folgendes umfassen:
Einsatz von Katalysatoren: Katalysatoren können eingesetzt werden, um die Reaktionsgeschwindigkeit und Selektivität zu erhöhen.
Reinigungstechniken: Techniken wie Umkristallisation oder Chromatographie können zur Reinigung des Endprodukts verwendet werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[3-[(E)-[[2-(4-Phenylphenoxy)acetyl]hydrazinyliden]methyl]phenyl] 4-Chlorbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Hydrazone-Gruppe in Hydrazin umwandeln.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Halogene oder Nitrierungsmittel beinhalten.
Hauptprodukte
Oxidation: Oxidierte Derivate der Verbindung.
Reduktion: Reduzierte Formen mit Hydrazin-Gruppen.
Substitution: Substituierte aromatische Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen eingesetzt werden.
Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie
Biologische Sonden: Die Verbindung kann als Sonde zur Untersuchung biologischer Prozesse verwendet werden.
Medizin
Arzneimittelentwicklung:
Industrie
Materialwissenschaften: Verwendet bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von [3-[(E)-[[2-(4-Phenylphenoxy)acetyl]hydrazinyliden]methyl]phenyl] 4-Chlorbenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydrazone-Gruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Funktion beeinflussen. Die aromatischen Ringe können auch an π-π-Wechselwirkungen teilnehmen und die Aktivität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of [3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological molecules, affecting their function. The aromatic rings may also participate in π-π interactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Ein einfacher Ester mit ähnlichen funktionellen Gruppen.
Phenylephrin-verwandte Verbindung E: Enthält aromatische Ringe und funktionelle Gruppen, die denen von [3-[(E)-[[2-(4-Phenylphenoxy)acetyl]hydrazinyliden]methyl]phenyl] 4-Chlorbenzoat ähneln.
Einzigartigkeit
Komplexität: Die Struktur der Verbindung ist komplexer und bietet einzigartige Reaktivität und Anwendungen.
Funktionelle Gruppen: Die Kombination aus Hydrazone, Ester und aromatischen Ringen bietet vielfältige chemische Eigenschaften.
Eigenschaften
CAS-Nummer |
477728-94-2 |
|---|---|
Molekularformel |
C28H21ClN2O4 |
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H21ClN2O4/c29-24-13-9-23(10-14-24)28(33)35-26-8-4-5-20(17-26)18-30-31-27(32)19-34-25-15-11-22(12-16-25)21-6-2-1-3-7-21/h1-18H,19H2,(H,31,32)/b30-18+ |
InChI-Schlüssel |
APCZDMVOSCBSLC-UXHLAJHPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)

![N-(2,3-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B12046282.png)

![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046290.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12046296.png)
![4-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B12046302.png)


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)

![3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12046333.png)


